molecular formula C8H14BrNO3S B14446519 Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate CAS No. 77109-49-0

Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate

Cat. No.: B14446519
CAS No.: 77109-49-0
M. Wt: 284.17 g/mol
InChI Key: IWTQNTFCJNYJAZ-ZETCQYMHSA-N
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Description

Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate is a chemical compound with the molecular formula C8H14BrNO3S and a molecular weight of 284174 It is a derivative of L-cysteine, an amino acid, and features a bromoethyl group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate typically involves the reaction of L-cysteine with bromoethanol in the presence of an acetylating agent. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction. The process generally involves the following steps:

    Acetylation: L-cysteine is acetylated using acetic anhydride to form N-acetyl-L-cysteine.

    Bromination: The N-acetyl-L-cysteine is then reacted with bromoethanol to introduce the bromoethyl group.

    Esterification: Finally, the product is esterified using methanol to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the sulfur atom and the bromoethyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are often used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Hydrolysis Products: N-acetyl-S-(2-bromoethyl)-L-cysteine and methanol.

Scientific Research Applications

Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate involves its interaction with biological molecules, particularly proteins and enzymes. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-S-(2-chloroethyl)-L-cysteinate: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    N-acetyl-S-(2-iodoethyl)-L-cysteinate: Contains an iodoethyl group.

    N-acetyl-S-(2-hydroxyethyl)-L-cysteinate: Features a hydroxyethyl group.

Uniqueness

Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and hydroxy analogs. The bromoethyl group is more reactive in substitution reactions, making this compound particularly useful in synthetic chemistry and biochemical applications.

Properties

CAS No.

77109-49-0

Molecular Formula

C8H14BrNO3S

Molecular Weight

284.17 g/mol

IUPAC Name

methyl (2R)-2-acetamido-3-(2-bromoethylsulfanyl)propanoate

InChI

InChI=1S/C8H14BrNO3S/c1-6(11)10-7(8(12)13-2)5-14-4-3-9/h7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1

InChI Key

IWTQNTFCJNYJAZ-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCCBr)C(=O)OC

Canonical SMILES

CC(=O)NC(CSCCBr)C(=O)OC

Origin of Product

United States

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